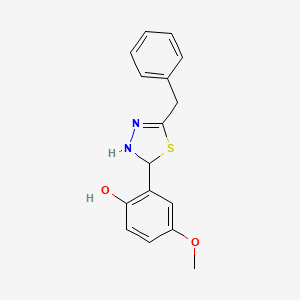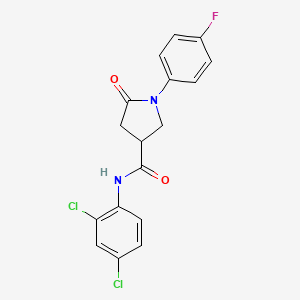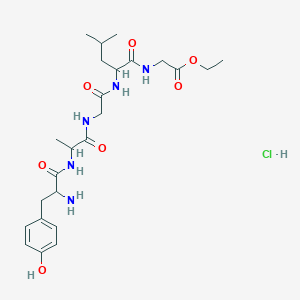
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and inhibit inflammation. This compound has been found to reduce oxidative stress and protect against cellular damage. It also has the ability to modulate various signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has various biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. It has also been shown to enhance the activity of antioxidant enzymes and improve mitochondrial function.
実験室実験の利点と制限
One advantage of using 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This compound can be used to study the effects of oxidative stress on cellular function and the development of diseases. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
In conclusion, 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
合成法
The synthesis of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves the reaction of 2-mercapto-5-benzyl-1,3,4-thiadiazole with 4-methoxyphenol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-7-8-14(19)13(10-12)16-18-17-15(21-16)9-11-5-3-2-4-6-11/h2-8,10,16,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBWBMBZVQITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)



![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)